1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride
Overview
Description
N,N-diethyl Hexylone (hydrochloride) is a synthetic compound categorized as a cathinone. Cathinones are a class of chemicals known for their stimulant properties, often found in substances used for research and forensic applications . The compound’s formal name is 1-(1,3-benzodioxol-5-yl)-2-(diethylamino)-1-hexanone, monohydrochloride .
Preparation Methods
The synthesis of N,N-diethyl Hexylone (hydrochloride) involves several steps, typically starting with the preparation of the benzodioxole ring, followed by the introduction of the hexanone moiety and the diethylamino group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
The purity of the final product is typically ensured through recrystallization and other purification techniques .
Chemical Reactions Analysis
N,N-diethyl Hexylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the benzodioxole ring or the hexanone moiety, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl group in the hexanone moiety, converting it to an alcohol.
Substitution: The diethylamino group can undergo substitution reactions, where other functional groups replace the diethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-diethyl Hexylone (hydrochloride) is primarily used in scientific research, particularly in the fields of chemistry and forensic science. It serves as an analytical reference standard for the identification and quantification of cathinones in various samples . In biology and medicine, it is used to study the effects of cathinones on biological systems, including their pharmacological and toxicological properties . The compound’s stimulant properties make it a subject of interest in research related to drug abuse and addiction .
Mechanism of Action
The mechanism of action of N,N-diethyl Hexylone (hydrochloride) involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine . This leads to heightened alertness, increased energy, and euphoria. The exact molecular targets and pathways involved in its action are still under investigation, but it is known to affect the dopaminergic and adrenergic systems .
Comparison with Similar Compounds
N,N-diethyl Hexylone (hydrochloride) is similar to other cathinones, such as methylone, ethylone, and butylone. These compounds share a common core structure but differ in the length and nature of their alkyl chains. The uniqueness of N,N-diethyl Hexylone (hydrochloride) lies in its specific diethylamino group, which influences its pharmacological properties and potency .
Similar Compounds
- Methylone
- Ethylone
- Butylone
- N-ethylhexylone
N,N-diethyl Hexylone (hydrochloride) stands out due to its distinct chemical structure and the specific effects it exerts on the central nervous system .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(diethylamino)hexan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-4-7-8-14(18(5-2)6-3)17(19)13-9-10-15-16(11-13)21-12-20-15;/h9-11,14H,4-8,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXGTEWBHKSOIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N(CC)CC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342248 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-17-6 | |
Record name | 1-(1,3-Benzodioxol-5-yl)-2-(diethylamino)hexan-1-one hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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